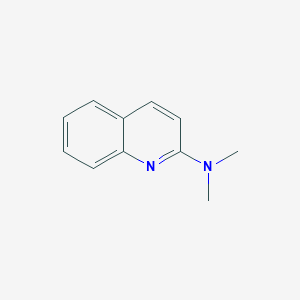

N,N-dimethylquinolin-2-amine

Description

N,N-Dimethylquinolin-2-amine (molecular formula: C₁₁H₁₂N₂; molecular weight: 172.23 g/mol) is a quinoline derivative featuring a dimethylamino group at the 2-position of the heteroaromatic ring. Its synthesis typically involves nucleophilic substitution, as demonstrated by the reaction of 2-chloroquinoline with dimethylamine, yielding an 82% isolated product (1H NMR: δ 3.15 ppm for N(CH₃)₂; LC-MS: [M + H]⁺ = 173.1) .

This compound is notable for its electron-donating properties, making it a critical component in intramolecular charge transfer (ICT) systems. For example, it serves as the donor (D) in a D-π-A (donor-π-acceptor) configuration for amyloid-β oligomer detection in Alzheimer’s disease research . Its bioactivity profile includes strong binding affinities (docking scores: −8.50 to −10.61) in antioxidant and anti-lung cancer assays .

Properties

CAS No. |

21154-18-7 |

|---|---|

Molecular Formula |

C11H12N2 |

Molecular Weight |

172.23 g/mol |

IUPAC Name |

N,N-dimethylquinolin-2-amine |

InChI |

InChI=1S/C11H12N2/c1-13(2)11-8-7-9-5-3-4-6-10(9)12-11/h3-8H,1-2H3 |

InChI Key |

NEDHXUZHZBDWPK-UHFFFAOYSA-N |

SMILES |

CN(C)C1=NC2=CC=CC=C2C=C1 |

Canonical SMILES |

CN(C)C1=NC2=CC=CC=C2C=C1 |

Pictograms |

Irritant |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of quinoline derivatives are highly dependent on the position and nature of substituents. Key analogues include:

Key Observations :

- Electron-Donating Groups: The dimethylamino group in this compound enhances electron donation, critical for ICT-based sensors. In contrast, bulkier substituents like phenethyl (N-phenethylquinolin-3-amine) or benzyl groups (N-benzyl-4-methylquinolin-2-amine) may sterically hinder binding but improve lipophilicity for membrane penetration .

- Positional Effects: 2-Amino derivatives generally exhibit stronger hydrogen-bonding interactions compared to 3-amino isomers, influencing target selectivity. For instance, this compound’s 2-position amine aligns with amyloid-β fragment binding, while 3-substituted analogues target bacterial proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.